molecular formula C33H35N3O2S4 B11704456 (5Z)-3-butyl-5-{(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-{(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11704456
M. Wt: 633.9 g/mol
InChI Key: SHLCZGPYHQQWTI-ZQYWIHSOSA-N
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Description

The compound “(5Z)-3-butyl-5-{(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule featuring multiple thiazolidinone and thiazole rings. Such compounds are often of interest due to their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of thiazolidinone and thiazole rings. Typical synthetic routes may include:

    Formation of Thiazolidinone Rings: This can be achieved through the reaction of amines with carbon disulfide and α-halo ketones.

    Formation of Thiazole Rings: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thioamides.

    Coupling Reactions: The final compound may be formed through coupling reactions that link the thiazolidinone and thiazole rings.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone rings may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could potentially modify the thiazole rings.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.

Scientific Research Applications

Chemistry

The compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Due to the presence of thiazolidinone and thiazole rings, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine

Industry

The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or interfere with protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings.

    Thiazole Derivatives: Compounds with similar thiazole rings.

Uniqueness

The unique combination of thiazolidinone and thiazole rings, along with the specific substituents, may confer unique properties to the compound, such as enhanced biological activity or stability.

Properties

Molecular Formula

C33H35N3O2S4

Molecular Weight

633.9 g/mol

IUPAC Name

(2Z,5Z)-3-butyl-2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H35N3O2S4/c1-4-7-21-35-30(37)25(40-32(35)29-31(38)36(22-8-5-2)33(39)42-29)19-20-26-34(6-3)27(23-15-11-9-12-16-23)28(41-26)24-17-13-10-14-18-24/h9-20H,4-8,21-22H2,1-3H3/b25-19-,26-20+,32-29-

InChI Key

SHLCZGPYHQQWTI-ZQYWIHSOSA-N

Isomeric SMILES

CCCCN1/C(=C/2\C(=O)N(C(=S)S2)CCCC)/S/C(=C\C=C\3/N(C(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)CC)/C1=O

Canonical SMILES

CCCCN1C(=C2C(=O)N(C(=S)S2)CCCC)SC(=CC=C3N(C(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)CC)C1=O

Origin of Product

United States

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